molecular formula C12H15NO B8805552 2-Piperidinone,1-(4-methylphenyl)-

2-Piperidinone,1-(4-methylphenyl)-

Cat. No.: B8805552
M. Wt: 189.25 g/mol
InChI Key: CFGKQMDTYPWENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinone,1-(4-methylphenyl)- is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidinone, where the piperidine ring is substituted with a p-tolyl group at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Piperidinone,1-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of p-toluidine with glutaric anhydride, followed by cyclization to form the piperidinone ring. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of 2-Piperidinone,1-(4-methylphenyl)- often involves the use of catalytic hydrogenation of p-tolyl-pyridine derivatives. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinone,1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: N-oxides of 2-Piperidinone,1-(4-methylphenyl)-.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted p-tolyl derivatives.

Scientific Research Applications

2-Piperidinone,1-(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Piperidinone,1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    Piperidinone: The parent compound, which lacks the p-tolyl substitution.

    N-Methylpiperidinone: A derivative with a methyl group instead of a p-tolyl group.

    Piperidine: The basic structure without the carbonyl group.

Uniqueness: 2-Piperidinone,1-(4-methylphenyl)- is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(4-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H15NO/c1-10-5-7-11(8-6-10)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3

InChI Key

CFGKQMDTYPWENR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-4-hydroxy-4-(4-methylphenyl)piperidine may be prepared in the following manner: several drops of p-bromotoluene and a crystal of iodine are added to magnesium turnings (1.7 g) in diethyl ether (25 cc), under a current of argon. The mixture in heated to boiling, then a solution of p-bromotoluene (12.1 g) in diethyl ether (70 cc) is poured in in such a manner as to maintain the reflux. The reaction medium is stirred for 30 minutes at the boiling point of the solvent, then cooled to a temperature of about 20° C. A solution of 1-benzylpiperidone (6.7 g) in diethyl ether (60 cc) is added, and stirring is maintained for 15 hours at the same temperature. A saturated solution of ammonium chloride (150 cc) is added to the mixture; the aqueous phase is decanted and the organic phase is extracted with diethyl ether (2×150 cc), dried over anhydrous magnesium sulphate, filtered and concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue obtained is purified by flash-chromatography on a silica column, under a current of argon at medium pressure (0.5-1.5 bar) with a mixture of dichloromethane and methanol (95-5 vol) as eluant. 1-Benzyl-4-hydroxy-4- ((4-methylphenyl)piperidone (5 g) is obtained in the form of an oil, which is used in the crude state in the subsequent syntheses.
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